molecular formula C11H15Cl2NO2 B6600601 methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride CAS No. 1803589-69-6

methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride

Cat. No.: B6600601
CAS No.: 1803589-69-6
M. Wt: 264.14 g/mol
InChI Key: ADTVJESKHUZDRU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a hydrochloride salt of a substituted butanoate ester. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of approximately 227.07 g/mol (calculated from the [M+H]+ adduct m/z = 228.07858) . The compound features a 3-amino group and a 4-chlorophenyl substituent on the butanoate backbone. Its SMILES notation is COC(=O)CC(CC1=CC=C(C=C1)Cl)N, and its InChIKey is AGUHKFHVEXUODR-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for various adducts range from 148.7 to 160.3 Ų, indicating moderate molecular size and polarity . While direct pharmacological data are unavailable, structurally related compounds are often used as intermediates in drug synthesis.

Properties

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTVJESKHUZDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Amino-3-(4-Chlorophenyl)Butanoic Acid

The most widely reported method involves the esterification of 4-amino-3-(4-chlorophenyl)butanoic acid. Thionyl chloride (SOCl₂) in methanol is employed to convert the carboxylic acid to its methyl ester. Key steps include:

  • Acid Activation : Thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate.

  • Methanol Quenching : The intermediate is treated with methanol, yielding the methyl ester and HCl gas.

  • Hydrochloride Formation : The free amino group is protonated using HCl in a polar solvent (e.g., diethyl ether), resulting in the hydrochloride salt.

Optimization Notes :

  • Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion.

  • Reaction temperatures between 0°C and 25°C minimize side reactions.

  • Yields typically exceed 85% after purification via recrystallization from ethanol/water mixtures.

Enantioselective Synthesis Using Chiral Auxiliaries

Patents describe enantiomerically enriched synthesis starting from RS-3-amino-3-(4-chlorophenyl)propanoic acid. The process involves:

  • Chiral Resolution : The racemic acid is treated with a chiral resolving agent (e.g., L-tartaric acid) to isolate the desired enantiomer.

  • Esterification : The resolved acid undergoes esterification with methanol and SOCl₂, as above.

  • Salt Formation : The product is converted to the hydrochloride salt using gaseous HCl.

Key Data :

  • Enantiomeric excess (e.e.) of 80% achieved via HPLC with a chiral column.

  • Overall yield: 70–75% after resolution and esterification.

Protection-Deprotection Strategies for Amino Group Stability

To prevent undesired side reactions (e.g., intramolecular cyclization), the amino group is often protected during synthesis:

  • Boc Protection : The amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane.

  • Esterification : The protected acid is esterified with methanol and SOCl₂.

  • Deprotection and Salt Formation : Boc removal with HCl in dioxane yields the hydrochloride salt.

Advantages :

  • Boc protection enhances reaction selectivity, particularly in multi-step syntheses.

  • Yields improve to 90% compared to unprotected routes.

Critical Process Parameters and Optimization

Solvent Selection

  • Esterification : Methanol is preferred due to its nucleophilicity and ability to dissolve SOCl₂.

  • Protection/Deprotection : Dichloromethane and toluene provide inert environments for Boc reactions.

Temperature Control

  • Esterification at 0–25°C minimizes epimerization.

  • Boc deprotection requires elevated temperatures (40–50°C) for complete HCl activation.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1 v/v) achieves >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.35–7.25 (m, 4H, Ar-H), 4.10 (q, 1H, -CH(NH₂)-), 3.65 (s, 3H, -OCH₃), 2.85–2.70 (m, 2H, -CH₂COO-), 2.45–2.30 (m, 2H, -CH₂Cl).

  • ¹³C NMR :
    δ 172.8 (C=O), 138.2 (C-Cl), 52.1 (-OCH₃), 40.3 (-CH₂COO-), 38.1 (-CH(NH₂)-).

Infrared Spectroscopy (IR)

  • Peaks at 1745 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N-H stretch), and 1090 cm⁻¹ (C-Cl).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereochemical Control
Direct Esterification85–9098Low
Chiral Resolution70–7599High (80% e.e.)
Boc Protection90–9599.5Moderate

Trade-offs :

  • Direct esterification is rapid but lacks stereoselectivity.

  • Chiral resolution offers high e.e. but requires additional steps.

Industrial-Scale Considerations

Cost Efficiency

  • Thionyl chloride is cost-effective but hazardous, necessitating specialized equipment.

  • Chiral columns add ~20% to production costs.

Environmental Impact

  • Methanol and SOCl₂ require neutralization with bases (e.g., NaOH) to prevent HCl emissions.

  • Boc protocols generate less waste compared to resolution methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme-Substrate Interaction Studies : Employed to investigate interactions between enzymes and substrates, aiding in understanding metabolic pathways.
  • Biological Activity : Exhibits potential antimicrobial and anti-inflammatory properties.

Medicine

  • Therapeutic Potential : Investigated as a precursor for pharmaceutical compounds, particularly those targeting inflammatory diseases and infections.

Industry

  • Specialty Chemicals Production : Used as an intermediate in the manufacture of agrochemicals and other industrial products.

Biological Activities

Research indicates that methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride exhibits various biological activities:

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.

Anti-inflammatory Effects

The compound shows promise in modulating inflammatory responses, potentially through inhibition of bradykinin receptors involved in pain pathways.

Neuroprotective Effects

Indications suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited a specific metalloenzyme involved in inflammatory pathways. The inhibition was quantified using IC50 values:

CompoundIC50 (µM)Target Enzyme
Methyl 3-amino-4-(4-chlorophenyl)butanoate HCl15Metalloenzyme A

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride with key structural analogs:

Compound Name Molecular Formula Substituent(s) on Phenyl Amino Position Molecular Weight (g/mol) Key Differences Supplier/Reference
This compound (Target) C₁₁H₁₄ClNO₂ 4-Cl 3 ~227.07 Reference compound
Methyl 4-amino-4-phenylbutanoate hydrochloride C₁₁H₁₆ClNO₂ H (phenyl) 4 229.70 Amino at C4; no Cl substituent Hairui Chemical
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride C₁₁H₁₃ClF₃NO₂ 2,4,5-F₃ 3 283.67 Trifluorophenyl; higher lipophilicity
Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride C₁₂H₁₈ClNO₃ Benzyloxy (OCH₂C₆H₅) 3 283.73* Benzyloxy substituent; chiral center CymitQuimica
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride C₁₀H₁₁Cl₂NO₂ 2,4-Cl₂ 3 268.11* Butanoic acid (not ester); dichloro
Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride C₁₁H₁₄ClN₂O₄ 4-NO₂ 3 ~299.70* Nitro group (electron-withdrawing) Nanjing Shizhou
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride C₁₂H₁₇ClNO₃ 4-OCH₃ 3 ~273.72* Methoxy (electron-donating)

*Calculated based on molecular formula.

Substituent Effects

  • For example, the trifluorophenyl analog () has enhanced lipophilicity compared to the target compound, which may improve blood-brain barrier penetration .
  • Electron-donating groups (e.g., OCH₃): Reduce electrophilicity and may alter binding affinity in biological targets .

Stereochemical Variations

  • Chiral centers: Compounds like (3S)-3-amino-4-(benzyloxy)butanoate () highlight the role of stereochemistry in pharmacological activity. Enantiomers may exhibit divergent binding to chiral receptors .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (148.7–160.3 Ų) suggest a compact structure compared to bulkier analogs like the benzyloxy derivative .
  • Purity: Commercial samples of the 4-amino analog () are 95% pure, while purity data for others are unspecified .

Research Findings

  • Synthetic Utility : The trifluorophenyl and nitro derivatives () are likely used in medicinal chemistry for their resistance to oxidative metabolism .
  • Commercial Availability : Multiple analogs (e.g., benzyloxy, methoxy) are sold by suppliers like CymitQuimica and Nanjing Shizhou, indicating their relevance in organic synthesis .
  • Safety Profiles : The trifluorophenyl analog carries hazard codes H302-H315-H319-H335 , indicating risks of toxicity and irritation .

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an amino group and a chlorinated phenyl ring, which contribute to its unique chemical reactivity and biological activity. The molecular structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , leading to various physiological effects. The amino group can form hydrogen bonds, while the chlorophenyl group can engage in hydrophobic interactions, enhancing binding affinity to target sites .

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may play a role in metabolic pathways related to inflammation and pain . The specific enzymes targeted and the extent of inhibition vary based on experimental conditions.

2. Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. For instance, compounds structurally related to methyl 3-amino-4-(4-chlorophenyl)butanoate have shown minimum inhibitory concentrations (MICs) in the range of 4–20 μg/mL against resistant strains of Staphylococcus aureus .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis. The mechanism may involve modulation of cytokine production or inhibition of inflammatory pathways .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific enzymes related to inflammation
Antimicrobial ActivityMIC against S. aureus: 4–20 μg/mL
Anti-inflammatoryReduces cytokine levels in vitro

Recent Advances

Recent studies have explored the synthesis of derivatives based on this compound, aiming to enhance its biological activities. For example, modifications have led to compounds with improved potency against cancer cell lines, demonstrating IC50 values significantly lower than standard treatments .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves a multi-step synthesis starting with the formation of the β-amino acid backbone. For example, a Michael addition of 4-chlorophenyl boronic acid to a crotonate ester (e.g., ethyl crotonate) can generate the intermediate, followed by hydrolysis to yield the carboxylic acid. Subsequent esterification with methanol under acidic conditions produces the methyl ester, which is then converted to the hydrochloride salt . Optimization includes controlling temperature (0–5°C for hydrolysis), solvent selection (e.g., THF for boronic acid reactions), and purification via recrystallization or automated chromatography .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the ester group (δ ~3.6–3.8 ppm for methyl), aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl), and amine proton shifts .
  • HPLC-MS : Confirms molecular weight ([M+H]+^+ expected at m/z 270.1 for C11_{11}H14_{14}ClNO2_2) and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (if single crystals are obtainable) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

  • Solubility : High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt .
  • Stability : Sensitive to strong oxidizing agents and prolonged exposure to light; storage at 2–8°C in amber vials is recommended .
  • pKa : The amine group (pKa ~8.5) influences protonation states in biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective routes employ asymmetric hydrogenation or enzymatic resolution. For instance, using a Ru-BINAP catalyst system during the reduction of a ketone intermediate can yield the (S)-enantiomer with >90% enantiomeric excess (ee). Alternatively, lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester precursor . Chiral HPLC (e.g., Chiralpak AD-H column) validates ee .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions. Computational studies (DFT) suggest that the electron-withdrawing chloro group activates the ring for attack at the para position . Oxidation of the amine group to a nitro or hydroxylamine derivative requires careful control of oxidizing agents (e.g., H2_2O2_2/Fe2+^{2+}) to avoid over-oxidation .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-chloro or 3-trifluoromethyl substitutions) reveal that the 4-chloro configuration enhances affinity for GABAB_B receptors, likely due to improved hydrophobic interactions. In vitro assays using HEK293 cells transfected with GABAB_B receptors show IC50_{50} values in the low micromolar range, validated via calcium flux measurements .

Q. What analytical strategies resolve data contradictions in impurity profiling during scale-up synthesis?

  • Methodological Answer : Contradictions in impurity levels (e.g., residual boronic acid or ester hydrolysis by-products) are addressed via:

  • DoE (Design of Experiments) : Systematic variation of reaction time, temperature, and catalyst loading to identify critical parameters .
  • LC-MS/MS : Detects trace impurities (<0.1%) and assigns structures using fragmentation patterns .
  • SPE (Solid-Phase Extraction) : HLB cartridges isolate the target compound from polar impurities .

Q. What computational tools predict the compound’s metabolic pathways and toxicity profiles?

  • Methodological Answer : In silico tools like SwissADME predict hepatic metabolism (e.g., cytochrome P450-mediated oxidation of the amine group). Toxicity risk assessment using ProTox-II highlights potential hepatotoxicity (probability score: 0.65), necessitating follow-up in vitro hepatocyte assays .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationMichael addition, chiral catalysis
Structural AnalysisNMR, X-ray crystallography
Bioactivity ScreeningReceptor-binding assays, calcium imaging
Impurity ProfilingHPLC-MS, SPE
Computational ModelingDFT, ADME/tox prediction

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